molecular formula C16H19N7S B6438999 4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2549014-58-4

4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No. B6438999
CAS RN: 2549014-58-4
M. Wt: 341.4 g/mol
InChI Key: KBMGBQIXWFCGSB-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazole ring, a piperazine ring, and a pyrimidine ring . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperazine ring is a six-membered ring with two nitrogen atoms. Pyrimidine is a six-membered ring with two nitrogen atoms and is also aromatic.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound you mentioned would depend on the other functional groups present in the molecule.

Future Directions

Future research could involve exploring the potential biological activities of this compound, given the known activities of other thiazole-containing compounds . Additionally, research could be done to optimize the synthesis of this compound and to explore its reactivity.

properties

IUPAC Name

2-methyl-4-[[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7S/c1-13-20-14(11-24-13)10-21-5-7-22(8-6-21)15-9-16(18-12-17-15)23-4-2-3-19-23/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMGBQIXWFCGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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